molecular formula C12H18N2O B1203350 N-Acetylhystrine CAS No. 52195-93-4

N-Acetylhystrine

Cat. No. B1203350
CAS RN: 52195-93-4
M. Wt: 206.28 g/mol
InChI Key: VGALILHZAQZXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylhystrine is a natural product found in Dichilus reflexus, Dichilus lebeckioides, and other organisms with data available.

Scientific Research Applications

Diagnostic Enhancements in Metabolic Profiling

N-Acetylhystrine, through its acetylation reactions, has significantly contributed to advancements in metabolic profiling, particularly in enhancing nuclear magnetic resonance spectra of biomolecules. This has been notably effective in identifying biomarkers with clinical significance, as demonstrated in the study by Wilson et al. (2009). The technique developed by these researchers, using acetic anhydride, allows for rapid tagging of molecules such as amino acids and larger biomolecules, offering signal enhancement and improved spectroscopic methods for clinical diagnostics.

Neurodegenerative Disease Research

In the field of neurodegenerative diseases, N-Acetylhystrine has been a topic of interest. It's a precursor to glutathione and exhibits antioxidant and anti-inflammatory activities. The research by Tardiolo et al. (2018) provides an overview of its effects and applications in Parkinson’s and Alzheimer’s diseases, highlighting its neuroprotective potential in the prevention of cognitive aging and dementia.

Psychiatric Disorder Treatments

The potential of N-Acetylhystrine in treating psychiatric disorders has been increasingly recognized. It has shown promise as a treatment for addiction, compulsive disorders, schizophrenia, and bipolar disorder, as outlined by Dean et al. (2011). This reflects its multifaceted action beyond being an antioxidant, modulating various pathways including glutamatergic and neurotropic.

Applications in Diabetes and Antioxidant Research

Research by Odetti et al. (2003) investigates the effects of N-Acetylhystrine on skin and kidney damage in diabetes. The study highlights its role in reducing glycoxidative damage and preserving cellular structures, suggesting its potential in managing diabetes-related complications.

Oral Health and Dental Medicine

The utilization of N-Acetylhystrine in oral health and dental medicine has been gaining attention due to its antimicrobial and anticarcinogenic properties. Pei et al. (2018) reviewed its biological activities and potential applications in oral medicine, including its role in inflammation inhibition and treatment of disorders associated with glutathione deficiency.

properties

CAS RN

52195-93-4

Product Name

N-Acetylhystrine

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[5-(2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C12H18N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9H,2-8H2,1H3

InChI Key

VGALILHZAQZXRB-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC(=C1)C2=NCCCC2

Canonical SMILES

CC(=O)N1CCCC(=C1)C2=NCCCC2

Other CAS RN

52195-93-4

synonyms

N-acetylhystrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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